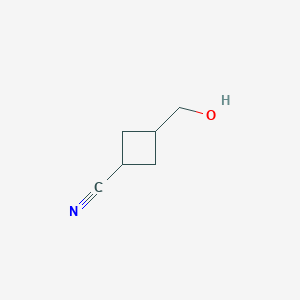
3-(hydroxymethyl)cyclobutane-1-carbonitrile
描述
3-(hydroxymethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C₆H₉NO. It is characterized by a cyclobutane ring substituted with a hydroxymethyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-(hydroxymethyl)cyclobutane-1-carbonitrile can be synthesized from 3-methylenecyclobutanecarbonitrile. The synthesis involves the addition of a hydroxymethyl group to the cyclobutane ring. This reaction typically requires specific reagents and conditions to ensure the correct substitution and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
3-(hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(carboxymethyl)Cyclobutanecarbonitrile.
Reduction: 3-(aminomethyl)Cyclobutanecarbonitrile.
Substitution: Products vary based on the nucleophile used.
科学研究应用
3-(hydroxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes or receptors, potentially leading to biological effects. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
- 3-(carboxymethyl)Cyclobutanecarbonitrile
- 3-(aminomethyl)Cyclobutanecarbonitrile
- 3-(methylenecyclobutane)carbonitrile
Uniqueness
3-(hydroxymethyl)cyclobutane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the cyclobutane ring.
生物活性
Overview
3-(Hydroxymethyl)cyclobutane-1-carbonitrile (CAS Number: 938064-72-3) is an organic compound characterized by a cyclobutane ring with a hydroxymethyl and a nitrile group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₉NO
- Molecular Weight : 111.14 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The presence of the hydroxymethyl group enhances its ability to participate in biochemical pathways, while the nitrile group may contribute to its reactivity and binding affinity.
The compound's mechanism of action involves several pathways:
- Enzyme Interaction : The hydroxymethyl group can facilitate binding to enzyme active sites, potentially influencing enzyme kinetics.
- Receptor Binding : The nitrile group may interact with specific receptors, modulating signaling pathways.
- Oxidative Stress Response : It may induce oxidative stress in cells, affecting cellular functions and survival.
Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in cancer and microbial infections. Here are some key findings:
Case Studies
Several case studies highlight the compound's potential applications:
- Cancer Treatment : A study focused on the synthesis of analogs of this compound revealed that certain modifications led to enhanced cytotoxicity against resistant cancer cell lines, suggesting avenues for drug development.
- Infection Models : Research involving animal models has indicated that compounds related to this compound may reduce infection rates in bacterial models, warranting further investigation into their use as therapeutic agents.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Carboxymethyl)cyclobutanecarbonitrile | Carboxylic acid functional group | Moderate cytotoxicity |
| 3-(Aminomethyl)cyclobutanecarbonitrile | Amino group substitution | Enhanced antimicrobial activity |
| 3-(Methylenecyclobutane)carbonitrile | Methylenic bridge | Limited biological data |
属性
IUPAC Name |
3-(hydroxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCQMROOEJOBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















